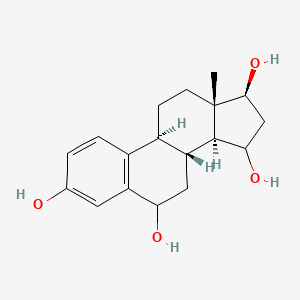

6,15-Dihydroxy Estradiol

Description

6,15-Dihydroxy Estradiol is a derivative of 17β-estradiol, a primary endogenous estrogen. Estradiol derivatives are characterized by modifications to the steroid core, such as hydroxylation, dehydrogenation, or substitution at positions 3, 6, 15, or 16. Hydroxylation at positions 6 and 15 likely alters receptor binding affinity, metabolic stability, and biological activity compared to the parent compound.

Properties

Molecular Formula |

C18H24O4 |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6,15,17-tetrol |

InChI |

InChI=1S/C18H24O4/c1-18-5-4-11-10-3-2-9(19)6-12(10)14(20)7-13(11)17(18)15(21)8-16(18)22/h2-3,6,11,13-17,19-22H,4-5,7-8H2,1H3/t11-,13-,14?,15?,16+,17-,18-/m1/s1 |

InChI Key |

NZCPASZBMBJUCD-GFAQVRTDSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C(C[C@@H]2O)O)CC(C4=C3C=CC(=C4)O)O |

Canonical SMILES |

CC12CCC3C(C1C(CC2O)O)CC(C4=C3C=CC(=C4)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,15-Dihydroxy Estradiol typically involves multi-step organic reactions starting from estradiol. The hydroxylation at specific positions can be achieved using selective catalysts and reagents.

Industrial Production Methods: Industrial production of 6,15-Dihydroxy Estradiol may involve biotechnological approaches, such as the use of genetically engineered microorganisms capable of producing the desired hydroxylated product. Alternatively, chemical synthesis methods can be scaled up using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 6,15-Dihydroxy Estradiol can undergo various chemical reactions, including:

Oxidation: Further oxidation of the hydroxyl groups can lead to the formation of quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form dihydroxy derivatives with different stereochemistry.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Cytochrome P450 enzymes, chemical oxidants like potassium permanganate or chromium trioxide.

Reduction: Hydrogenation catalysts such as palladium on carbon.

Substitution: Reagents like acyl chlorides or alkyl halides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various hydroxylated, oxidized, or substituted derivatives of 6,15-Dihydroxy Estradiol, each with distinct chemical and biological properties .

Scientific Research Applications

6,15-Dihydroxy Estradiol has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study hydroxylation reactions and enzyme catalysis.

Biology: Investigated for its role in modulating estrogen receptor activity and its effects on cellular processes.

Medicine: Potential therapeutic applications in hormone replacement therapy and treatment of estrogen-related disorders.

Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry

Mechanism of Action

The mechanism of action of 6,15-Dihydroxy Estradiol involves its interaction with estrogen receptors (ERs) in target tissues. Upon binding to ERs, the compound can modulate gene expression and influence various physiological processes. The hydroxyl groups at the 6th and 15th positions may enhance its binding affinity and selectivity for specific ER subtypes, leading to distinct biological effects .

Comparison with Similar Compounds

Table 1: Comparison of Estradiol Derivatives

Impact of Hydroxylation Patterns

- Position-Specific Effects: 6-Position Modifications: The addition of a hydroxyl or keto group at position 6 (e.g., 6α-Hydroxy Ethynyl Estradiol vs. 6-Keto Ethynyl Estradiol) alters steric hindrance and hydrogen-bonding capacity.

Bioactivity :

- Estramustine’s dihydroxy analog () demonstrates that hydroxyl groups can disrupt bioactivity by forming extensive hydrogen bonds, preventing target engagement .

- In contrast, 3,4-dihydroxyaryl derivatives () exhibit enhanced antibacterial activity, underscoring the importance of hydroxyl group positioning .

Role of Dehydrogenation and Steric Effects

- 9,11-Dehydro Ethynyl Estradiol () introduces rigidity to the steroid backbone, reducing conformational flexibility and receptor binding efficiency .

- 6,7-Dehydro Ethynyl Estradiol () shows similar effects, with a purity of 97.9% and distinct chromatographic retention times (5.57 min in HPLC), highlighting analytical challenges in separating structurally similar steroids .

Analytical and Metabolic Considerations

- Chromatographic Interference : Structural similarities among dihydroxy steroids (e.g., 6,15-Dihydroxy Estradiol vs. 3,17β-diol derivatives) can lead to co-elution in HPLC or affinity chromatography, requiring high-resolution methods for accurate quantification .

- Metabolic Stability: Hydroxylation at positions 6 and 15 may slow hepatic metabolism compared to non-hydroxylated analogs, as seen in vitamin D3 derivatives (), where additional hydroxyl groups extend half-life .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying 6,15-Dihydroxy Estradiol in biological samples?

- Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection (220–360 nm range) is optimal for quantifying purity and detecting degradation products . Nuclear Magnetic Resonance (NMR) spectroscopy in deuterated solvents (e.g., DMSO-d6) confirms structural integrity by resolving hydroxyl and aromatic proton signals . For trace-level detection in biological matrices (e.g., saliva or serum), Enzyme-Linked Immunosorbent Assay (ELISA) with a 4-parameter logistic curve fit is validated for sensitivity and specificity, requiring dilution protocols for concentrations exceeding standard ranges (e.g., >2000 pg/mL) .

- Validation : Cross-validate results using mass spectrometry (MS-ESI) to confirm the [M+H]+ ion and isotopic patterns, ensuring no interference from isomers or metabolites .

Q. How should 6,15-Dihydroxy Estradiol be stored to maintain stability in laboratory settings?

- Protocol : Store lyophilized or crystalline forms at 0–5°C in airtight, light-resistant containers to prevent oxidation and photodegradation . For dissolved preparations (e.g., DMSO stocks), aliquot to avoid freeze-thaw cycles and verify stability via periodic HPLC reanalysis .

Q. What are the critical parameters for designing a synthesis protocol for 6,15-Dihydroxy Estradiol derivatives?

- Experimental Design : Begin with established estradiol backbone modifications (e.g., hydroxylation at C6 and C15 positions) using enzymatic or chemical catalysts. Monitor reaction progress via thin-layer chromatography (TLC) and confirm intermediates via FTIR for hydroxyl group identification . Include control reactions to assess side products (e.g., over-oxidation) and optimize solvent polarity to enhance yield .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the quantification of 6,15-Dihydroxy Estradiol across different analytical platforms?

- Data Analysis :

- Statistical Reconciliation : Apply Bland-Altman plots to assess agreement between HPLC and ELISA results, accounting for matrix effects (e.g., plasma protein binding) .

- Systematic Error Mitigation : Calibrate instruments using a common reference standard (e.g., NIST-traceable materials) and validate extraction efficiency via spike-recovery experiments .

- Case Study : If NMR purity (97.9%) conflicts with HPLC (e.g., 95%), investigate residual solvents or non-UV-active impurities via gas chromatography (GC-MS) .

Q. What strategies optimize the regioselective synthesis of 6,15-Dihydroxy Estradiol while minimizing byproducts?

- Synthetic Challenges : Competing hydroxylation at adjacent positions (e.g., C7 or C16) and epimerization at C17β can reduce yield.

- Solutions :

- Use sterically hindered protecting groups (e.g., tert-butyldimethylsilyl ethers) to block undesired sites during synthesis .

- Employ chiral catalysts (e.g., Sharpless-type) to preserve stereochemistry at C17β and validate via circular dichroism (CD) spectroscopy .

- Monitor byproducts via LC-MS/MS and apply preparative HPLC for isolation .

Q. How do researchers assess the safety and environmental impact of 6,15-Dihydroxy Estradiol in experimental workflows?

- Safety Protocols :

- Decomposition Risks : Under combustion, estradiol derivatives release carbon oxides (CO, CO2); use fume hoods and carbon filters during thermal analyses .

- Waste Management : Neutralize acidic/basic waste streams before disposal and avoid drain contamination due to endocrine-disrupting potential .

Data Presentation and Critical Analysis

Q. What statistical frameworks are appropriate for analyzing dose-response relationships of 6,15-Dihydroxy Estradiol in cell-based assays?

- Approach :

- Use nonlinear regression (e.g., 4-parameter logistic models) to calculate EC50/IC50 values, ensuring R² >0.98 for curve fit validity .

- Compare variances via ANOVA with post-hoc Tukey tests for multi-group studies .

- Report confidence intervals (95%) and outliers via Grubbs’ test .

Q. How should researchers address limitations in detecting low-abundance 6,15-Dihydroxy Estradiol metabolites?

- Technical Enhancements :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.